molecular formula C36H54O19 B12060697 Cellulose, propanoate CAS No. 9004-48-2

Cellulose, propanoate

Cat. No.: B12060697
CAS No.: 9004-48-2
M. Wt: 790.8 g/mol
InChI Key: DQEFEBPAPFSJLV-WLTGXWPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cellulose, propanoate is a derivative of cellulose, a natural polymer found in the cell walls of plants. This compound is formed by the esterification of cellulose with propanoic acid. This compound is known for its unique properties, including its biodegradability, thermal stability, and mechanical strength, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cellulose, propanoate can be synthesized through the esterification of cellulose with propanoic anhydride in the presence of catalysts such as zinc chloride or ferric chloride hexahydrate. The reaction is typically carried out under microwave irradiation for a short duration, ranging from 2 to 8 minutes . The degree of substitution by propanoate can be controlled by adjusting the reaction time and the amount of catalyst used .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and consistent product quality. The degree of substitution and polymerization can be tailored to meet specific application requirements .

Chemical Reactions Analysis

Types of Reactions

Cellulose, propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cellulose, propanoate involves its interaction with various molecular targets and pathways:

Properties

CAS No.

9004-48-2

Molecular Formula

C36H54O19

Molecular Weight

790.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate

InChI

InChI=1S/C36H54O19/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5/h19-20,29-36H,9-18H2,1-8H3/t19-,20-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1

InChI Key

DQEFEBPAPFSJLV-WLTGXWPBSA-N

Isomeric SMILES

CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC

Canonical SMILES

CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC

physical_description

Nearly colorless pellets;  [Acros Organics MSDS]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.